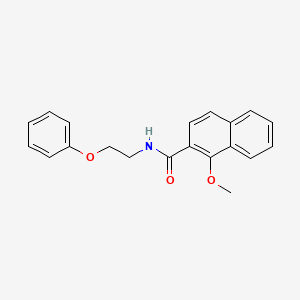

1-methoxy-N-(2-phenoxyethyl)-2-naphthamide

説明

"1-methoxy-N-(2-phenoxyethyl)-2-naphthamide" is a compound likely involved in organic synthesis and pharmaceutical research due to its structural components. Compounds containing naphthamide, methoxy, and phenoxyethyl groups have been studied for various chemical properties and potential applications in materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of naphthamide derivatives often involves catalyzed reactions, regioselective additions, and carbonylations. For example, the synthesis of related naphthyl-propenoic acid, a precursor to anti-inflammatory agents, demonstrates the complexity and precision required in synthesizing such compounds, involving Pd-catalyzed reactions and alkaline hydrolysis (Hiyama et al., 1990).

Molecular Structure Analysis

Molecular structure characterization of similar compounds utilizes techniques like Fourier transform-infrared spectroscopy (FT-IR), NMR, and UV–vis spectral methods. Computational methods like density functional theory (DFT) are also employed to predict and analyze the molecular geometry and electronic structure, providing insights into the compound's reactivity and properties (Patil et al., 2021).

Chemical Reactions and Properties

Naphthamide compounds participate in nucleophilic aromatic substitution reactions, where substituents like methoxy groups are replaced with various nucleophiles, demonstrating the compound's reactivity and potential for derivatization (Hattori et al., 1994).

科学的研究の応用

Protecting Group Application in Organic Synthesis

The use of naphthylmethoxymethyl (NAPOM) derivatives as protecting groups for various functional groups such as hydroxy and mercapto groups in organic synthesis has been developed. NAPOM offers mild introduction conditions and selective removal options in the presence of other protecting groups, highlighting its utility in complex synthetic pathways (Takuya Sato, T. Oishi, Kohei Torikai, 2015).

Environmental Biodegradation Studies

Research on Nocardioides sp. strain KP7 has revealed insights into the metabolic pathways involved in the degradation of polycyclic aromatic hydrocarbons (PAHs), specifically phenanthrene. This study elucidates the enzymatic ring cleavage of 1-hydroxy-2-naphthoate, a process crucial for understanding the biodegradation of hazardous compounds in the environment (K. Adachi, T. Iwabuchi, H. Sano, S. Harayama, 1999).

Photoreactions and Synthetic Applications

Investigations into the photoreactions of naphthyl-containing compounds in various solvents have provided pathways to synthesize secondary amides and other derivatives. These reactions offer insights into harnessing light-induced transformations for the synthesis of complex organic molecules (S. Nishimoto, T. Izukawa, T. Kagiya, 1982).

Interaction Studies with Biological Molecules

Fluorescence spectral studies have been conducted to understand the interactions between naphthalene derivatives and Bovine Serum Albumin (BSA). These studies contribute to our understanding of how such compounds interact with proteins, which is valuable in drug development and biochemistry (K. Ghosh, Sweety Rathi, Deepshikha Arora, 2016).

Green Chemistry Applications

Research into the use of ionic liquids for the regeneration of phenols from ethers highlights a green chemistry approach to chemical transformations. This method demonstrates the potential for sustainable practices in chemical synthesis and processing (Shanthaveerappa K. Boovanahalli, Dong Wook Kim, D. Chi, 2004).

特性

IUPAC Name |

1-methoxy-N-(2-phenoxyethyl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-23-19-17-10-6-5-7-15(17)11-12-18(19)20(22)21-13-14-24-16-8-3-2-4-9-16/h2-12H,13-14H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGUVEWKQAFIFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=CC=CC=C21)C(=O)NCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methoxy-N-(2-phenoxyethyl)naphthalene-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[1-(3-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4584618.png)

![N-[4-(aminocarbonyl)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4584622.png)

![N-isobutyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4584626.png)

![N-butyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4584633.png)

![N-[4-(4-morpholinylmethyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B4584635.png)

![1-[5-(bromomethyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-yl]-4-(diphenylmethyl)piperazine hydrobromide](/img/structure/B4584648.png)

![N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}-beta-alanine](/img/structure/B4584650.png)

![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4584657.png)

![2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4584678.png)

![2-(isopropylthio)-3-(4-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4584693.png)

![ethyl 5-acetyl-4-methyl-2-{[4-(1-piperidinylsulfonyl)benzoyl]amino}-3-thiophenecarboxylate](/img/structure/B4584712.png)